molecular formula C14H15NO3 B14346994 3-(2H-1,3-Benzodioxol-5-YL)-N-(2-methylpropyl)prop-2-ynamide CAS No. 92449-55-3

3-(2H-1,3-Benzodioxol-5-YL)-N-(2-methylpropyl)prop-2-ynamide

Cat. No.: B14346994
CAS No.: 92449-55-3
M. Wt: 245.27 g/mol
InChI Key: OCAQECXLSAEDEJ-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-YL)-N-(2-methylpropyl)prop-2-ynamide is an organic compound that features a benzodioxole ring attached to a prop-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-Benzodioxol-5-YL)-N-(2-methylpropyl)prop-2-ynamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Prop-2-ynamide Group: The prop-2-ynamide group can be introduced via a coupling reaction, such as the Sonogashira coupling, using appropriate alkynes and amides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the prop-2-ynamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodioxol-5-YL)-N-(2-methylpropyl)prop-2-ynamide would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-Benzodioxol-5-YL)-N-(2-methylpropyl)prop-2-ynamide: can be compared with other benzodioxole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

92449-55-3

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-ynamide

InChI

InChI=1S/C14H15NO3/c1-10(2)8-15-14(16)6-4-11-3-5-12-13(7-11)18-9-17-12/h3,5,7,10H,8-9H2,1-2H3,(H,15,16)

InChI Key

OCAQECXLSAEDEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C#CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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